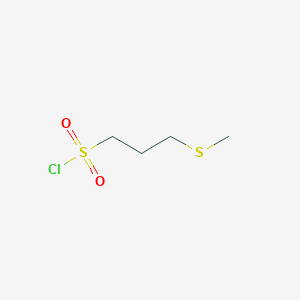

3-(Methylthio)propane-1-sulfonyl chloride

Vue d'ensemble

Description

“3-(Methylthio)propane-1-sulfonyl chloride” is a chemical compound with the empirical formula C4H9ClO3S . It is a liquid form and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “this compound”, can be achieved through various methods. One method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is a simple, safe, and environmentally friendly process . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COCCCS(Cl)(=O)=O . The InChI representation is 1S/C4H9ClO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 .Chemical Reactions Analysis

Sulfonyl chlorides, such as “this compound”, can undergo various chemical reactions. For instance, they can react with Grignard reagents to form sulfinates, which can then be converted in situ to sulfonamides . They can also undergo direct oxidative conversion to sulfones .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C4H9ClO3S), molecular weight (172.63), and its form (liquid) .Applications De Recherche Scientifique

Nucleophilic Sulfoalkylation Reagents

3-(Methylthio)propane-1-sulfonyl chloride is a component in the formation of nucleophilic sulfoalkylation reagents. These reagents are prepared from corresponding chloroalkylsulfonyl chlorides and are utilized to enhance the hydrophilicity of various materials, including polymers and proteins. This process is particularly valuable in material science and biochemical applications for modifying surface properties and interactions (Adamczyk et al., 2001).

Electrochromic and Cation Exchange Properties

The compound plays a crucial role in the formation of composite films with distinctive properties. For instance, in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT)/poly(2-acrylamido-2-methyl-l-propane sulfonate) (PAMPS) composite films, these materials exhibit unique electrochromic and cation exchange properties. The presence of sulfonated polyelectrolytes like PAMPS in the matrix introduces these functionalities, making the composites valuable for various electrochemical applications (Sonmez et al., 2005).

Synthesis of Water-Soluble Conjugated Polyelectrolytes

The compound is also instrumental in synthesizing water-soluble conjugated polyelectrolytes. These polyelectrolytes are subsequently used in fabricating high-contrast solid-state electrochromic devices. The synthesis involves specific reactions with propane sultone, showcasing the versatility of this compound in creating advanced materials with potential applications in electronic devices and optical displays (Jain et al., 2009).

Role in Oxidation Reactions

This compound is essential in studying the oxidation mechanisms of various sulfur-containing compounds. Research focusing on the oxidation of compounds like 1,3-Bis(methylthio)propane provides insights into the behavior of sulfur functions during oxidation. Understanding these mechanisms is crucial for designing and interpreting experiments in organic chemistry and materials science (González & Podlech, 2021).

Implications in Synthesizing Flavor Compounds

The compound is referenced in the context of synthesizing flavor compounds, specifically 3-(Methylthio)-1-propanol, which has a characteristic aroma reminiscent of cauliflower and cooked vegetables. Advanced biosynthesis methods using synthetic microbial communities highlight the compound's role in flavor enhancement, particularly in the production of Baijiu, a Chinese alcoholic beverage (Du et al., 2021).

Safety and Hazards

“3-(Methylthio)propane-1-sulfonyl chloride” is classified as a skin corrosive (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement “Causes severe skin burns and eye damage” (H314) . The precautionary statements include “Do not breathe dust/fume/gas/mist/vapors/spray” (P260), “Wash face, hands and any exposed skin thoroughly after handling” (P264), and “Wear protective gloves/protective clothing/eye protection/face protection” (P280) .

Propriétés

IUPAC Name |

3-methylsulfanylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRHAYAJTSBQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652031.png)

![[5-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2652035.png)

![5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2652037.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2652042.png)

![N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2652051.png)

![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)